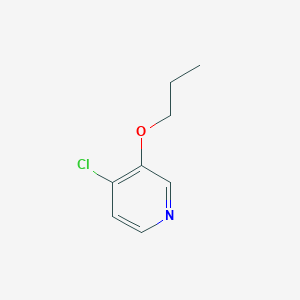

4-Chloro-3-propoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical and pharmaceutical research. stackexchange.comuoanbar.edu.iq As a six-membered heterocyclic aromatic ring containing a nitrogen atom, the pyridine nucleus is a fundamental structural motif found in numerous natural products, including certain vitamins and alkaloids. uoanbar.edu.iqbrainly.in Its incorporation into molecules is a key strategy in drug discovery, as it can enhance the pharmacokinetic properties of lead compounds, such as solubility and bioavailability. brainly.in Pyridine derivatives exhibit a vast spectrum of biological and pharmacological activities, leading to their development as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. stackexchange.com Beyond medicine, these compounds are crucial in agriculture and materials science, serving as intermediates and functional components in a wide array of applications. uoanbar.edu.iqpearson.com

Historical Context and Evolution of Halogenation Methodologies in Pyridine Systems

The introduction of halogen atoms onto the pyridine ring is a critical transformation, as it provides a versatile handle for subsequent cross-coupling reactions and other functionalizations. Historically, the halogenation of pyridines, particularly at the 3-position, has been a significant synthetic challenge. nih.govmatrixscientific.com Early methods often required harsh conditions, such as the use of elemental halogens with strong Lewis or Brønsted acids at high temperatures, due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govmatrixscientific.com These processes frequently suffered from a lack of regioselectivity, yielding mixtures of isomers.

Over the last century, significant progress has been made. Modern approaches offer greater control and milder conditions. Metalation-halogenation sequences using strong bases can be effective, though they often require directing groups to achieve reliable regioselectivity for the 3-position. matrixscientific.com More recent innovations have provided novel strategies, such as a "ring-opening, halogenation, ring-closing" sequence involving acyclic Zincke imine intermediates. nih.govchemrxiv.org This method transforms the electron-deficient heterocycle into a polarized alkene system that readily undergoes regioselective halogenation under mild conditions. nih.govchemrxiv.org

Overview of Alkoxylation Strategies for Pyridine Core Modification

Alkoxylation, the introduction of an alkoxy group (-OR) onto the pyridine core, is another vital modification in synthetic chemistry. These groups can significantly influence a molecule's electronic properties and biological activity. Several strategies exist for pyridine alkoxylation.

One common method is the nucleophilic aromatic substitution (SNAr) of a halopyridine. For example, reacting a chloropyridine with an alkoxide, such as sodium propoxide, can yield the corresponding alkoxypyridine. The reactivity of the halopyridine is dependent on the position of the halogen, with halogens at the 2- and 4-positions being more susceptible to substitution due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq

Another approach involves the generation of highly reactive pyridyne intermediates from dihalopyridines or other suitable precursors. sorbonne-universite.frnovartis.com These intermediates can then be trapped with alcohols to form alkoxypyridines. For instance, treating 3-halopyridines with a strong base like potassium hexamethyldisilazide (KHMDS) can generate a 3,4-pyridyne, which can then react with an alcohol to yield a 4-alkoxypyridine. sorbonne-universite.frnovartis.com The use of pyridine N-oxides is also a well-established strategy, as the N-oxide function can activate the ring for substitution reactions. arkat-usa.org

Research Rationale and Focus: The Unique Position of 4-Chloro-3-propoxypyridine

This compound (CAS No. 1563529-09-8) occupies a unique position within the class of halogenated alkoxypyridines, serving as a prime example of a bifunctional synthetic building block. Its structure combines two key reactive features discussed previously: a halogen atom at an activated position and an alkoxy substituent.

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. stackexchange.comuoanbar.edu.iq This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to a variety of 4-substituted 3-propoxypyridines. vaia.com Furthermore, the C-Cl bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of C-C and C-N bonds, respectively.

The 3-propoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring. It influences the reactivity at other positions and provides steric bulk. This group is often incorporated into pharmacologically active molecules to tune properties like lipophilicity, which can affect cell membrane permeability and target engagement. While direct synthesis routes for this compound are not extensively detailed in readily available literature, its preparation can be envisioned through established methodologies, such as the chlorination of 3-propoxypyridine (B1148659) or the alkoxylation of a corresponding dichloropyridine. The compound's value lies in its potential as an intermediate for creating more complex molecules with tailored properties for pharmaceutical and agrochemical research.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1563529-09-8 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Canonical SMILES | CCCOC1=C(C=CN=C1)Cl |

| Physical Appearance | Not widely reported, likely a liquid or low-melting solid |

Table 2: Comparison of Pyridine Functionalization Methods

| Method | Target Functional Group | General Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Halogenation | Halogen | Elemental Halogen, Lewis/Brønsted Acid, High Temp. | Uses simple reagents. | Harsh conditions, often poor regioselectivity. nih.govmatrixscientific.com |

| Zincke Imine Halogenation | Halogen | Ring opening, Halogenation (e.g., NIS, NBS), Ring closing. | Mild conditions, high regioselectivity for 3-position. nih.govchemrxiv.org | Multi-step one-pot procedure. |

| Nucleophilic Alkoxylation (SNAr) | Alkoxy | Halopyridine, Sodium Alkoxide, Heat. | Direct, often high-yielding for 2/4-halopyridines. uoanbar.edu.iq | Less effective for 3-halopyridines. |

| Pyridyne Alkoxylation | Alkoxy | Dihalopyridine, Strong Base (e.g., KHMDS), Alcohol. | Access to otherwise difficult substitution patterns. sorbonne-universite.frnovartis.com | Requires specific precursors and strong bases. |

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

4-chloro-3-propoxypyridine |

InChI |

InChI=1S/C8H10ClNO/c1-2-5-11-8-6-10-4-3-7(8)9/h3-4,6H,2,5H2,1H3 |

InChI Key |

BHBWWKRWAKKAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Propoxypyridine and Analogous Structural Classes

Retrosynthetic Disconnection Strategies for Pyridine (B92270) Systems bearing Halogen and Alkoxy Substituents

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn suggests potential forward synthetic routes. amazonaws.com For a molecule like 4-Chloro-3-propoxypyridine, two primary disconnections are considered: the C-O ether linkage and the C-Cl bond.

C-O Disconnection: Breaking the bond between the pyridine ring at C-3 and the propoxy group's oxygen atom is a logical step. This disconnection corresponds to an etherification reaction in the forward synthesis, most commonly a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr). This approach identifies 4-chloro-3-hydroxypyridine (B1585994) and a propyl electrophile (e.g., 1-bromopropane) as key precursors. This is often a favored strategy as the formation of ether bonds is a reliable and well-established transformation.

C-Cl Disconnection: This strategy involves breaking the bond between the pyridine ring at C-4 and the chlorine atom. In the forward direction, this corresponds to a chlorination reaction. The challenge with this approach lies in achieving regioselectivity, as direct electrophilic halogenation of a pyridine ring is often difficult and can lead to a mixture of products. google.com Therefore, this step usually requires the C-4 position to be pre-activated, for instance, by starting from a 4-hydroxypyridine (B47283) (or its pyridin-4-one tautomer) which can be converted to the 4-chloro derivative.

The analysis suggests that a synthetic plan starting from a 3-hydroxypyridine (B118123) scaffold, followed by regioselective introduction of the chlorine at the C-4 position and subsequent etherification of the hydroxyl group, is a highly viable strategy.

Precursor Synthesis and Functional Group Interconversions for this compound

The forward synthesis of this compound relies on the strategic introduction of the chloro and propoxy functionalities onto a pyridine core. This typically involves a sequence of reactions designed to ensure correct regiochemistry.

Regioselective Halogenation Approaches (e.g., Direct Chlorination at C-4 Position)

Direct chlorination of an unsubstituted pyridine ring is generally not selective for the C-4 position. google.com Therefore, regiocontrol is achieved by utilizing precursor molecules with activating groups. A common and effective strategy is the chlorination of a 4-hydroxypyridine derivative. The 4-hydroxypyridine exists in tautomeric equilibrium with its pyridin-4-one form, which can be readily converted to the 4-chloro derivative using standard chlorinating agents.

Common chlorinating agents for this transformation include:

Phosphorus oxychloride (POCl₃)

Phosphorus pentachloride (PCl₅)

Thionyl chloride (SOCl₂) google.com

For the synthesis of this compound, a logical precursor would be 3-propoxy-1H-pyridin-4-one. Treating this intermediate with a reagent like phosphorus oxychloride would selectively install the chlorine atom at the C-4 position. An alternative route involves starting with 4-nitropyridine (B72724) N-oxide, where the nitro group can be replaced by a chlorine atom using reagents like phosphorus trichloride (B1173362) (PCl₃), followed by deoxygenation. researchgate.net

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Neat or in a high-boiling solvent, heated | Widely used, effective for converting hydroxy to chloro groups. researchgate.netgoogle.com |

| Phosphorus pentachloride (PCl₅) | Often used with POCl₃, heated | A powerful chlorinating agent. google.comresearchgate.net |

| Oxalyl chloride ((COCl)₂) | With a base like Et₃N in CH₂Cl₂ | Can be used for chlorination of pyridine N-oxides under milder conditions. researchgate.net |

Introduction of the Propoxy Moiety (e.g., Etherification at C-3 Position)

The introduction of the propoxy group at the C-3 position is typically achieved via an etherification reaction. The Williamson ether synthesis is a classic and reliable method, involving the reaction of an alkoxide with a suitable alkyl halide. In this context, the synthesis would start with 4-chloro-3-hydroxypyridine. This precursor is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a propylating agent like 1-bromopropane (B46711) or propyl iodide.

A related method involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a series of 4-alkoxypyridines have been synthesized by reacting 4-chloropyridine (B1293800) hydrochloride with an alcohol in the presence of a strong base like powdered sodium hydroxide (B78521) in a polar aprotic solvent such as DMSO. arkat-usa.org This approach could be adapted where the incoming nucleophile is propoxide, displacing a leaving group at the C-3 position, although this is less common for the target structure than building from a 3-hydroxypyridine precursor.

Multi-Step Synthesis from Readily Available Pyridine Scaffolds

Combining the aforementioned strategies, a practical multi-step synthesis for this compound can be devised from simple, commercially available starting materials such as 3-hydroxypyridine.

A plausible synthetic sequence is as follows:

Chlorination of 3-hydroxypyridine: The first step is the regioselective chlorination of 3-hydroxypyridine at the C-4 position to yield 4-chloro-3-hydroxypyridine. This transformation can be challenging but is a known process.

Etherification: The resulting 4-chloro-3-hydroxypyridine is then subjected to Williamson ether synthesis. The hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone). The resulting alkoxide is then treated with a propylating agent such as 1-bromopropane to afford the final product, this compound.

This sequence prioritizes the more challenging C-4 chlorination step first, followed by the generally high-yielding etherification, representing an efficient route to the target compound.

Advanced Synthetic Protocols and Catalytic Strategies

Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve functionalization with greater efficiency, selectivity, and functional group tolerance than traditional methods.

Palladium-Mediated Catalysis in Pyridine Synthesis and Functionalization

Palladium catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyridines. nih.govresearchgate.netmdpi.com These methods offer powerful alternatives for forming the C-Cl and C-O bonds in molecules like this compound.

Cross-Coupling Reactions: The chloro-substituent at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. While not directly used to synthesize the target molecule's core structure, this functionality allows for further derivatization. For instance, the chlorine could be replaced with carbon, nitrogen, or other groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Buchwald-Hartwig Etherification: As an alternative to the Williamson ether synthesis, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction can form the 3-propoxypyridine (B1148659) linkage. This reaction couples an aryl halide (or triflate) with an alcohol. In a potential synthetic route, a 3-bromo-4-chloropyridine (B1270894) could be coupled with propanol (B110389) using a palladium catalyst and a suitable ligand to form the desired ether bond.

C-H Functionalization: Palladium-catalyzed C-H activation and functionalization is a cutting-edge strategy that forms C-C or C-heteroatom bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials. acs.orgacs.org In principle, a suitably designed pyridine precursor could undergo direct, regioselective C-H alkoxylation at the C-3 position or C-H chlorination at the C-4 position, although achieving the required selectivity in a disubstituted system remains a significant challenge.

| Reaction Type | Description | Relevance to Synthesis |

|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. | Allows for derivatization at the C-4 position by replacing the chlorine. |

| Buchwald-Hartwig Amination/Etherification | Pd-catalyzed formation of C-N or C-O bonds from aryl halides. | An advanced alternative for creating the C-3 propoxy ether linkage. |

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. acs.org | A modern, atom-economical approach that could potentially streamline the synthesis. acs.org |

Transition Metal-Catalyzed Coupling for C-C, C-N, and C-O Bond Formation

The functionalization of pyridine rings, particularly those bearing halogen substituents, is a cornerstone of modern synthetic chemistry. Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the diversification of pyridine scaffolds like this compound. tcichemicals.comrsc.org These methods offer a pathway to introduce a wide array of substituents that would be difficult to incorporate using classical methods. tcichemicals.com

Palladium, nickel, and copper catalysts are extensively used in these transformations. tcichemicals.comacs.org For instance, Suzuki-Miyaura coupling, which utilizes palladium catalysts, allows for the formation of C-C bonds by reacting a halo-pyridine with an organoboron reagent. tcichemicals.com This could be applied to replace the chlorine atom in this compound with various aryl or alkyl groups. Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed process, facilitates the formation of C-N bonds, enabling the synthesis of amino-pyridine derivatives. For C-O bond formation, reactions like the Buchwald-Hartwig etherification can be employed to introduce alkoxy or aryloxy groups.

The reactivity of the pyridine ring is influenced by the electron-deficient nature imparted by the nitrogen atom, which can complicate some coupling reactions. nih.gov However, the development of specialized ligands has largely overcome these challenges. These ligands coordinate to the metal center, modulating its electronic properties and steric environment to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

| Coupling Reaction | Bond Formed | Metal Catalyst (Typical) | Reactants | Potential Application for this compound Analogs |

| Suzuki-Miyaura | C-C | Palladium (Pd) | Halopyridine + Organoboron reagent | Replacement of the 4-chloro group with an aryl or vinyl substituent. |

| Heck | C-C | Palladium (Pd) | Halopyridine + Alkene | Introduction of an alkenyl group at the 4-position. nih.gov |

| Sonogashira | C-C | Palladium (Pd) / Copper (Cu) | Halopyridine + Terminal alkyne | Introduction of an alkynyl group at the 4-position. |

| Buchwald-Hartwig | C-N / C-O | Palladium (Pd) | Halopyridine + Amine / Alcohol | Synthesis of 4-amino or 4-alkoxy analogs. |

| Ullmann | C-O / C-N | Copper (Cu) | Halopyridine + Alcohol / Amine | Alternative method for introducing oxygen or nitrogen nucleophiles. |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Precursors

The synthesis of a specifically substituted molecule like this compound hinges on the controlled and selective synthesis of its precursors. mdpi.com The key challenge lies in achieving the desired substitution pattern on the pyridine ring (regioselectivity) without affecting other functional groups present in the molecule (chemoselectivity). rsc.org

A logical precursor for this compound is 4-chloro-3-hydroxypyridine. The synthesis of this intermediate requires methods that can selectively introduce a hydroxyl group at the C-3 position and a chlorine atom at the C-4 position. The inherent reactivity of the pyridine ring typically favors nucleophilic substitution at the C-2 and C-4 positions. google.com Therefore, direct chlorination or hydroxylation often requires specific strategies to achieve the desired 3,4-substitution pattern.

One common approach involves starting with a pre-functionalized pyridine ring and modifying the substituents. For example, synthesis might begin with a 3-hydroxypyridine derivative, followed by a selective chlorination at the 4-position. The conditions for such reactions must be carefully controlled to prevent unwanted side reactions. Once the 4-chloro-3-hydroxypyridine precursor is obtained, the propoxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide-like intermediate that then reacts with a propyl halide. This step is a classic example of chemoselective synthesis, as the reaction conditions are chosen to favor O-alkylation over any reaction at the chlorine-substituted C-4 position.

While stereoselectivity is not a factor in the synthesis of the aromatic this compound itself, it becomes critically important when synthesizing analogs or derivatives that contain chiral centers, for instance, in aliphatic side chains attached to the pyridine core. mdpi.comrsc.org

Flow Chemistry and Continuous Manufacturing Approaches for Scalable Production

For the large-scale production of fine chemicals and pharmaceuticals, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. vcu.edu These approaches enhance safety, improve efficiency, and allow for greater control over reaction parameters. acs.org The synthesis of substituted pyridines, including precursors for this compound, is well-suited for adaptation to flow systems. vcu.eduuc.pt

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where they mix and react. acs.org The small volume of the reactor at any given time minimizes the risks associated with highly exothermic or hazardous reactions. Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. mdpi.com For example, a multi-step synthesis can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, which significantly reduces production time and waste. mdpi.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions. For the synthesis of this compound, key parameters such as solvent, temperature, pressure, and catalyst characteristics must be fine-tuned to maximize yield and selectivity.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction, particularly in nucleophilic aromatic substitution (SNAr), which is relevant for the synthesis of this compound. libretexts.orgrsc.org Solvents mediate reactivity by solvating reactants, transition states, and intermediates.

Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), are often effective for SNAr reactions. They are capable of dissolving ionic nucleophiles while not strongly solvating the anion, leaving it "bare" and highly reactive. libretexts.org However, the solvent's role can be complex. In some cases, hydrogen-bond donor (HBD) solvents can accelerate the reaction by stabilizing the leaving group as it departs. rsc.orgrsc.org For the etherification of 4-chloro-3-hydroxypyridine, the solvent must facilitate the deprotonation of the hydroxyl group and the subsequent nucleophilic attack of the resulting anion on the propyl halide.

Table 2: Influence of Solvent Type on Nucleophilic Substitution Reactions

| Solvent Type | Examples | Characteristics | Effect on SNAr Reactions |

| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding; high dielectric constant. | Can stabilize both cations and anions. May slow down reactions by strongly solvating the nucleophile, reducing its reactivity. libretexts.orglibretexts.org |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant; cannot donate hydrogen bonds. | Effectively solvates cations but not anions. Often accelerates reactions by leaving the nucleophile highly reactive. libretexts.org |

| Nonpolar | Toluene, Hexane, Benzene (B151609) | Low dielectric constant; unable to form strong interactions with ions. | Generally poor solvents for ionic reactants, leading to very slow reaction rates. |

Temperature and Pressure Influence on Transformation Efficiency

Temperature is a fundamental parameter for controlling reaction kinetics. Generally, increasing the temperature increases the reaction rate. However, for reactions with competing pathways, higher temperatures can also lead to an increase in undesired byproducts, thereby reducing selectivity. researchgate.net For the synthesis of this compound, an optimal temperature must be found that provides a reasonable reaction time without compromising the purity of the product. For instance, in some multicomponent reactions for pyridine synthesis, 70 °C has been identified as the optimal temperature to balance rate and yield. researchgate.net

Pressure is typically a significant factor in reactions involving gaseous reagents or where the reaction volume changes. While the core reactions for synthesizing this compound are likely to be carried out in the liquid phase, elevated pressure can be used in sealed-vessel reactions (e.g., in a microwave reactor or a flow system) to allow for heating solvents above their normal boiling points. nist.govwikipedia.org This can dramatically accelerate reaction rates. For example, fusing chlorobenzene (B131634) with NaOH to produce phenol (B47542) requires high temperatures (623 K) and pressures (320 atm). ncert.nic.in

Catalyst Loading and Ligand Design for Improved Performance

In transition metal-catalyzed reactions, the performance of the catalyst is paramount. Catalyst loading—the amount of catalyst used relative to the substrate—is a critical factor that balances reaction efficiency with cost. High catalyst loading can lead to faster reactions but increases the cost and the potential for metal contamination in the final product. Optimization aims to find the lowest possible catalyst loading that still achieves a high yield in a reasonable timeframe. researchgate.net

The ligand bound to the metal center is arguably the most important component for tuning catalytic activity and selectivity. acs.org For cross-coupling reactions on an electron-deficient ring like pyridine, ligands must be carefully designed. Electron-rich and sterically bulky phosphine-based ligands, for example, are often used in palladium catalysis. They promote the oxidative addition step and stabilize the active catalytic species. The electronic and steric properties of the ligand can be systematically varied to find the optimal catalyst for a specific transformation, such as a Suzuki or Buchwald-Hartwig reaction at the C-4 position of a pyridine ring. acs.orgnih.gov Research has shown that even subtle changes in ligand structure can lead to significant differences in reaction yield and selectivity. acs.orgrsc.org

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Propoxypyridine

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyridine (B92270) Nucleus

The pyridine ring is structurally analogous to a highly deactivated benzene (B151609) ring, such as nitrobenzene (B124822), making electrophilic aromatic substitution (EAS) reactions challenging to achieve. uoanbar.edu.iq The lone pair of electrons on the nitrogen atom is in an sp2 hybrid orbital and does not participate in the aromatic sextet. Furthermore, the electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the nucleophilicity of the ring carbons. youtube.comyoutube.com Consequently, EAS reactions on pyridine require vigorous conditions, often resulting in low yields. youtube.com

When substitution does occur, it preferentially takes place at the C-3 (meta) position. youtube.com Attack at the C-2 (ortho) or C-4 (para) positions leads to a resonance-stabilized intermediate (a sigma complex or arenium ion) where one of the resonance structures places a positive charge directly on the electronegative nitrogen atom. youtube.com This is a highly unfavorable state. In contrast, attack at the C-3 position ensures that the positive charge in the intermediate is delocalized only over the carbon atoms, resulting in a more stable intermediate. youtube.comyoutube.com

In the case of 4-Chloro-3-propoxypyridine, the directing effects of the existing substituents must be considered.

Propoxy Group (at C-3): An alkoxy group is an activating, ortho-, para-director due to the resonance donation of a lone pair from the oxygen atom.

Chloro Group (at C-4): A halogen is a deactivating, ortho-, para-director, withdrawing electron density inductively but capable of donating a lone pair through resonance.

The available positions for electrophilic attack are C-2, C-5, and C-6. The combined electronic effects would suggest the following:

The propoxy group directs ortho (to C-2 and C-4) and para (to C-6). Since C-4 is already substituted, it directs towards C-2 and C-6.

The chloro group directs ortho (to C-3 and C-5) and para (to C-6, relative to the nitrogen). Since C-3 is substituted, it directs towards C-5.

The inherent deactivation of the pyridine ring, especially at the C-2 and C-6 positions, remains a significant barrier.

Despite the directing influence of the substituents, the overarching deactivation of the pyridine nucleus means that forcing conditions are necessary for any EAS reaction. Nitration, sulfonation, or halogenation would likely proceed slowly and with modest selectivity, with potential substitution occurring at the C-2, C-5, or C-6 positions depending on the specific electrophile and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Halogenated Position

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like chlorine is present at the C-2 or C-4 positions. askfilo.comstackexchange.com The nitrogen atom powerfully withdraws electron density via resonance and induction, activating these positions for nucleophilic attack. askfilo.com Consequently, 4-chloropyridine (B1293800) is significantly more reactive in SNAr reactions than chlorobenzene (B131634). chemconnections.org

The primary mechanism for nucleophilic substitution at the C-4 position of this compound is the addition-elimination (SNAr) pathway. askfilo.comchemistrysteps.com This two-step process involves:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine (C-4), breaking the aromaticity of the ring and forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. askfilo.comchemistrysteps.com

Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

The stability of the Meisenheimer complex is crucial to the facility of the reaction. For attack at the C-4 position, the negative charge can be delocalized over the aromatic ring and, most importantly, onto the electronegative nitrogen atom. askfilo.comstackexchange.com This delocalization provides substantial stabilization for the intermediate, lowering the activation energy for the reaction. stackexchange.comaskfilo.com This contrasts with attack at the C-3 position, where the negative charge cannot be delocalized onto the nitrogen, making 3-halopyridines much less reactive towards SNAr. askfilo.comlibretexts.org

A wide variety of nucleophiles can displace the C-4 chlorine, including amines, alkoxides, and thiolates, making this a versatile method for synthesizing 4-substituted pyridine derivatives. acs.orgresearchgate.net

| Compound | Relative Reactivity toward SNAr (vs. Chlorobenzene) |

|---|---|

| Chlorobenzene | 1 |

| 3-Chloropyridine (B48278) | Slightly more reactive than Chlorobenzene |

| 2-Chloropyridine (B119429) | ~2.3 x 108 |

| 4-Chloropyridine | Significantly more reactive than 2-Chloropyridine |

This table illustrates the activating effect of the ring nitrogen on SNAr reactivity, particularly at the C-2 and C-4 positions. Exact reactivity ratios can vary with reaction conditions. chemconnections.orgwuxiapptec.com

An alternative to the SNAr mechanism is the elimination-addition pathway, which proceeds through a highly reactive aryne intermediate (in this case, a pyridyne). makingmolecules.comquimicaorganica.org This mechanism is typically favored under conditions of a very strong base (like NaNH2) and with halopyridines where the SNAr pathway is disfavored, such as 3-halopyridines. quimicaorganica.org

For this compound, the reaction would involve:

Deprotonation: A strong base abstracts a proton from a carbon adjacent to the leaving group. In this molecule, a proton could be removed from C-3 or C-5. Given the presence of the propoxy group at C-3, abstraction of the proton at C-5 is more likely.

Elimination: The resulting anion eliminates the chloride ion to form a strained, highly reactive 3,4-pyridyne intermediate. makingmolecules.com

Nucleophilic Addition: The nucleophile then attacks one of the two carbons of the triple bond. This can lead to a mixture of products. Attack at C-4 would yield the same product as the direct SNAr reaction, while attack at C-3 would result in a rearranged product where the nucleophile is at C-3 and the propoxy group is at C-4.

While plausible under specific, strongly basic conditions, the elimination-addition mechanism is generally not the preferred pathway for 4-halopyridines due to the high reactivity of the C-4 position towards the direct addition-elimination (SNAr) mechanism. askfilo.com

Reactivity of the Propoxy Side Chain

The propoxy group (-O-CH2CH2CH3) also presents sites for chemical modification, involving either the ether linkage itself or the alkyl chain.

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. Aryl ether cleavage is typically accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr3). This reaction would convert the propoxy group into a hydroxyl group, yielding 4-chloro-3-hydroxypyridine (B1585994), and releasing a propyl halide.

Derivatization reactions that maintain the ether linkage are also possible. For example, photochemical methods have been developed for the valence isomerization of pyridine N-oxides, which can lead to the introduction of a hydroxyl group at the C-3 position of a pyridine ring, though this involves prior modification of the parent pyridine. nih.govacs.org

The alkyl chain of the propoxy group can undergo reactions typical of alkanes, most notably free-radical substitution. The carbon atom attached to the ether oxygen is analogous to a benzylic position, and the hydrogens at this position (the α-position) are susceptible to radical abstraction. pearson.comlibretexts.org This is due to the ability of the adjacent oxygen atom to stabilize a radical intermediate.

Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) could lead to selective bromination at the α-carbon of the propoxy chain. This would produce 4-chloro-3-(1-bromopropoxy)pyridine, a versatile intermediate for further synthetic transformations. Oxidation of the side chain is also a possibility, although it typically requires strong oxidizing agents and can be complicated by the presence of the sensitive pyridine ring. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atom at the C4 position of this compound serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. researchgate.netmdpi.com For this compound, this reaction enables the substitution of the C4-chloro substituent with a variety of alkyl, vinyl, or aryl groups derived from the corresponding boronic acid or ester.

The primary challenge in the Suzuki-Miyaura coupling of chloropyridines is the potential for the Lewis basic pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its catalytic activity. nih.govorganic-chemistry.org To overcome this, specific catalyst systems have been developed that are highly active and less susceptible to inhibition. organic-chemistry.org Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands like dialkylbiaryl phosphines, have shown great success in coupling challenging heterocyclic substrates, including chloro-pyridines. nih.govorganic-chemistry.org

The reaction mechanism proceeds through a well-established catalytic cycle involving:

Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of this compound.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. kochi-tech.ac.jp

A potential side reaction is hydrodechlorination (protodehalogenation), where the chloro group is replaced by a hydrogen atom. nih.gov Optimized reaction conditions, including the choice of ligand and base, are crucial to minimize this pathway. nih.gov

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

This table presents generally effective systems for Suzuki-Miyaura couplings involving aryl chlorides, which are applicable to this compound.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings further expand the synthetic utility of this compound for C-C bond formation.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org The synthesis of complex molecules, such as rotaxane components, has utilized the Sonogashira coupling of substituted pyridines. nih.gov

The Heck reaction couples this compound with an alkene to form a substituted alkene product. This reaction, catalyzed by a palladium complex, is a key method for C-C bond formation and vinylation of aryl halides. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with this compound, catalyzed by a palladium or nickel complex. Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for constructing complex molecular frameworks.

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows this compound to be coupled with a wide array of primary and secondary amines, as well as other nitrogen nucleophiles. acsgcipr.orglibretexts.org

The catalytic cycle shares mechanistic steps with C-C coupling reactions, including oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The development of successive "generations" of catalyst systems, particularly those using sterically hindered and electron-rich phosphine ligands (e.g., Josiphos, XPhos), has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BINAP, XPhos, Josiphos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates formation of the Pd-amido complex |

| Amine Source | Primary amines, secondary amines, ammonia (B1221849) equivalents | Nitrogen nucleophile |

This table outlines the general components required for the Buchwald-Hartwig amination of aryl chlorides like this compound.

Oxidation and Reduction Pathways of the Pyridine Ring System and Substituents

The pyridine ring and its substituents in this compound can undergo targeted oxidation and reduction reactions to modify the compound's electronic properties and reactivity.

The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

The formation of the N-O bond significantly alters the electronic characteristics of the pyridine ring. arkat-usa.org The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the C2 and C4 positions. This enhanced electron density can facilitate electrophilic substitution at these positions. Conversely, the N-oxide group is also strongly electron-withdrawing inductively, which can influence the reactivity of substituents on the ring. The N-O bond itself can participate in cycloaddition reactions or be deoxygenated to revert to the parent pyridine. arkat-usa.org

The carbon-chlorine bond at the C4 position can be cleaved through reductive processes, most notably catalytic hydrodechlorination. This reaction replaces the chlorine atom with a hydrogen atom, yielding 3-propoxypyridine (B1148659). The process is typically carried out using a heterogeneous catalyst, such as nickel on a silica (B1680970) support (Ni/SiO₂) or palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net

The mechanism generally involves the adsorption of the haloaromatic compound onto the catalyst surface. researchgate.net The C-Cl bond is then cleaved, and the resulting fragments react with hydrogen species on the surface. For aromatic chlorides, the reaction mechanism can be stepwise. rsc.org As mentioned, hydrodechlorination can also occur as an undesired side reaction during transition metal-catalyzed coupling reactions if conditions are not carefully controlled. nih.gov

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is a common strategy to enhance the analytical detection of compounds or to create novel molecules with desired properties. For this compound, these reactions would primarily involve the nitrogen atom of the pyridine ring.

Acylation and Alkylation of Heteroatom Sites

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and thus susceptible to reaction with electrophiles such as acyl and alkyl halides.

Acylation: The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, is expected to form an N-acylpyridinium salt. This reaction is a form of acylation that activates the pyridine ring. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Similarly, alkylation of the nitrogen atom can be achieved by reacting this compound with an alkyl halide. This reaction, often referred to as quaternization, results in the formation of a quaternary N-alkylpyridinium salt. The reactivity of the alkyl halide plays a significant role in the reaction rate, with the general trend being I > Br > Cl.

These reactions are typically carried out in a suitable solvent, and the resulting pyridinium (B92312) salts are often crystalline solids that can be isolated. The stability and reactivity of these salts would depend on the nature of the acyl or alkyl group attached to the nitrogen.

| Reaction Type | Reagent Class | Expected Product |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-Acyl-4-chloro-3-propoxypyridinium halide |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | N-Alkyl-4-chloro-3-propoxypyridinium halide |

This table is based on general chemical principles of pyridine reactivity, as specific experimental data for this compound is not available.

Formation of Specific Analytical Derivatives

The formation of specific derivatives is a key strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. While no specific methods for the derivatization of this compound for analytical purposes have been found in the literature, general derivatization techniques for pyridine-containing compounds can be considered.

For techniques like Gas Chromatography (GC), derivatization is often employed to increase the volatility of a compound. However, the formation of pyridinium salts, as discussed above, would decrease volatility and would not be suitable for GC analysis.

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance UV-Vis or fluorescence detection. Reagents that react with the pyridine nitrogen to form colored or fluorescent pyridinium salts could potentially be used. The choice of derivatizing agent would depend on the specific requirements of the analytical method, such as the desired wavelength of detection and the required sensitivity.

| Analytical Technique | Potential Derivatization Strategy | Purpose |

| HPLC-UV/Vis | Reaction with a chromophore-containing alkyl or acyl halide | To enhance UV-Vis detection at a specific wavelength |

| HPLC-Fluorescence | Reaction with a fluorophore-containing alkyl or acyl halide | To introduce a fluorescent tag for highly sensitive detection |

This table presents potential strategies based on common analytical derivatization methods, as specific applications for this compound have not been reported.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Propoxypyridine and Its Derivatives

High-Resolution Spectroscopic Methods for Definitive Structural Elucidation

Definitive structural elucidation of 4-Chloro-3-propoxypyridine requires a multi-faceted approach, employing various high-resolution spectroscopic techniques to probe its molecular framework, connectivity, and three-dimensional arrangement.

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, thereby mapping the complete covalent framework of the molecule.

Two-Dimensional (2D) NMR: For a molecule with the complexity of this compound, 2D NMR experiments are essential to resolve signal overlap and establish connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings. libretexts.org It would be expected to show correlations between the protons on the pyridine (B92270) ring, as well as between the methylene (B1212753) and methyl protons of the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It would definitively link each proton signal to its attached carbon atom, for instance, connecting the signals of the O-CH₂ protons to the corresponding carbon of the propoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. slideshare.net It would be crucial for establishing the connection of the propoxy group to the C-3 position of the pyridine ring by showing a correlation between the O-CH₂ protons and the C-3 carbon.

¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the pyridine ring, ¹⁵N NMR provides direct insight into its electronic environment. The ¹⁵N chemical shift is highly sensitive to the nature and position of substituents on the pyridine ring. researchgate.net For this compound, the electron-withdrawing chloro group and the electron-donating propoxy group would influence the shielding of the ring nitrogen. Based on studies of substituted pyridine N-oxides, it is expected that the combined electronic effects would result in a characteristic chemical shift that confirms the substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| H-2 | ~8.2 | C-2: ~148 | H-2 → C-3, C-4, C-6 | H-2 ↔ H-6 (long range) |

| C-3 | - | C-3: ~155 | - | - |

| C-4 | - | C-4: ~130 | - | - |

| H-5 | ~7.2 | C-5: ~125 | H-5 → C-3, C-4, C-6 | H-5 ↔ H-6 |

| H-6 | ~8.1 | C-6: ~145 | H-6 → C-2, C-4, C-5 | H-6 ↔ H-5 |

| O-CH₂ | ~4.1 | O-CH₂: ~72 | O-CH₂ → C-3, C'H₂ | O-CH₂ ↔ C'H₂ |

| C'-CH₂ | ~1.8 | C'-CH₂: ~22 | C'-CH₂ → O-CH₂, CH₃ | C'-CH₂ ↔ O-CH₂, CH₃ |

| C''-CH₃ | ~1.0 | C''-CH₃: ~10 | C''-CH₃ → O-CH₂, C'H₂ | C''-CH₃ ↔ C'H₂ |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. mdpi.com For the molecular formula C₈H₁₀ClNO, the theoretical exact mass can be calculated, and HRMS would be expected to yield a measured value within a few parts per million (ppm), thus validating the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments allow for the study of the molecule's fragmentation pathways, which provides structural confirmation. nih.govmdpi.com The fragmentation of this compound would likely proceed through characteristic losses of its substituents.

Expected Fragmentation Pathways:

Loss of the Propyl Group: A primary fragmentation would be the cleavage of the C₃H₇ radical from the propoxy side chain, leading to a prominent fragment ion.

Loss of Propene: A common pathway for ethers is the elimination of an alkene (propene in this case) via a rearrangement, resulting in a hydroxy-substituted chloropyridine radical cation.

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment corresponding to the 3-propoxypyridine (B1148659) cation.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can undergo fragmentation, yielding smaller characteristic ions. massbank.eu

Table 2: Predicted HRMS Data and Major Fragments for this compound (C₈H₁₀ClNO)

| Species | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₈H₁₁ClNO⁺ | 172.0524 | Protonated molecular ion |

| [M-C₃H₇]⁺ | C₅H₄ClO⁺ | 128.9949 | Loss of propyl radical |

| [M-C₃H₆]⁺ | C₅H₅ClNO⁺ | 144.0082 | Loss of propene |

| [M-Cl]⁺ | C₈H₁₀NO⁺ | 136.0757 | Loss of chlorine radical |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0338 | Pyridine ring fragment |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. cardiff.ac.ukresearchgate.net These methods are complementary and essential for identifying key structural features and probing conformational isomers. uark.edu

For this compound, the spectra would be dominated by vibrations characteristic of the substituted pyridine ring and the propoxy side chain.

Pyridine Ring Modes: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Propoxy Group Modes: The aliphatic C-H stretching modes of the propyl group will appear just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage are characteristic and would be found in the 1050-1250 cm⁻¹ region. nih.gov

Conformational analysis focuses on the rotation around the C3-O and O-CH₂ bonds. Different rotational conformers (rotamers) would likely exhibit subtle but measurable shifts in the vibrational frequencies of the propoxy group and adjacent ring modes, which could be resolved in high-resolution spectra or through computational modeling. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3050 - 3150 | Functional Group |

| Aliphatic C-H Stretch | 2850 - 3000 | Functional Group |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Fingerprint |

| C-H Bending (Aliphatic) | 1350 - 1470 | Fingerprint |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Fingerprint |

| C-O-C Symmetric Stretch | 1050 - 1150 | Fingerprint |

| C-Cl Stretch | 600 - 800 | Fingerprint |

X-ray crystallography provides the most definitive structural information for molecules that can be grown as suitable single crystals. mdpi.com This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would unequivocally confirm the substitution pattern on the pyridine ring. nih.gov Crucially, it would reveal the solid-state conformation of the propoxy group relative to the plane of the pyridine ring, which is influenced by steric and electronic effects as well as crystal packing forces. acs.orgbeilstein-journals.org Analysis of the crystal packing would also provide insight into intermolecular interactions, such as potential C-H···N or C-H···Cl hydrogen bonds and π-π stacking between pyridine rings, which govern the material's solid-state properties. mdpi.com

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting the reactivity and photophysical properties of this compound.

Photoelectron Spectroscopy (PES) is a powerful experimental technique used to measure the binding energies of electrons in molecular orbitals. libretexts.org By ionizing the molecule with high-energy photons (e.g., UV radiation in UPS), the kinetic energy of the ejected electrons is measured, which directly relates to the energy of the orbitals from which they originated. libretexts.org

For this compound, the photoelectron spectrum would reveal the energies of the highest occupied molecular orbitals (HOMOs). Studies on related molecules like 2-chloropyridine (B119429) and 3-chloropyridine (B48278) provide a strong basis for predicting the spectrum. researchgate.netnih.gov The outer valence orbitals are expected to be a combination of the pyridine π-system, the nitrogen lone pair (n_N), and the lone pairs on the chlorine (n_Cl) and oxygen (n_O) atoms. The interaction between the nitrogen and chlorine lone-pair orbitals can significantly affect their energies. researchgate.net The introduction of the propoxy group would introduce an additional lone-pair orbital associated with the oxygen atom, which would also be visible in the spectrum. These experimental orbital energies are crucial for benchmarking quantum chemical calculations and understanding the molecule's electronic behavior. nih.govrsc.org

Table 4: Conceptual Ordering of Valence Orbital Ionization Energies for this compound based on Analogs

| Orbital Type | Description | Expected Ionization Energy |

| π₃ | Highest occupied pyridine π-orbital | Lowest |

| n_N | Nitrogen lone pair (in-plane) | Low |

| n_Cl | Chlorine lone pairs (in-plane and out-of-plane) | Intermediate |

| n_O | Oxygen lone pair (propoxy group) | Intermediate |

| π₂, π₁ | Deeper pyridine π-orbitals | Higher |

| σ orbitals | C-C, C-H, C-N, C-O, C-Cl sigma framework | Highest |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. bohrium.com The structure of this compound contains a pyridine ring, which is a π-conjugated system, as well as heteroatoms (nitrogen, oxygen, and chlorine) with non-bonding electron pairs (n-electrons). These features, known as chromophores and auxochromes, give rise to characteristic electronic transitions. wikipedia.org

The primary transitions expected for this compound are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org Aromatic systems like pyridine exhibit strong π → π* absorptions. For benzene (B151609), these transitions occur as E-bands (around 180 and 200 nm) and a B-band (around 255 nm). wikipedia.org For pyridine and its derivatives, similar transitions are observed, typically in the range of 200-270 nm. researchgate.net The substitution on the pyridine ring with a propoxy group and a chlorine atom can cause a shift in the absorption wavelength (a bathochromic or hypsochromic shift). nih.gov

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (from the nitrogen or oxygen atoms) is promoted to a π* antibonding orbital of the pyridine ring. wikipedia.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. researchgate.net For pyridine, the n→π* transition is often observed as a shoulder on the B-band, around 270-280 nm.

The solvent in which the spectrum is recorded can influence the position of these absorption bands. researchgate.net Polar solvents, for instance, can stabilize the ground state of the n-electrons through hydrogen bonding, leading to a hypsochromic (blue) shift for n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Structural Origin |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | ~200-270 nm | High | Pyridine aromatic ring |

| n → π | Non-bonding (N, O) to π antibonding | >270 nm | Low | N and O heteroatoms |

Computational Chemistry Approaches

Computational chemistry serves as a vital tool for predicting and interpreting the properties of molecules like this compound, offering insights that complement experimental data. aip.org

Density Functional Theory (DFT) Calculations for Molecular Geometry, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mostwiedzy.pl For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict a range of fundamental properties. ijcrt.org

Molecular Geometry: DFT is used to find the lowest energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles. Studies on similar substituted pyridines have shown that DFT can predict geometries that are in good agreement with experimental results from X-ray diffraction. ijcrt.orgresearchgate.net For this compound, key parameters would include the C-N, C-C, C-Cl, and C-O bond lengths within the substituted ring and the conformational arrangement of the propoxy side chain.

Energetics and Reactivity: A crucial output of DFT calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov These calculations can also determine the molecular electrostatic potential (MEP) surface, which visually maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. ijcrt.org

Spectroscopic Property Prediction: DFT calculations can predict vibrational frequencies (IR and Raman spectra) with good accuracy after applying a scaling factor. nih.govdoi.org Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths and oscillator strengths of electronic transitions, which can then be compared to experimental data. doi.orgsharif.edu

Table 2: Illustrative DFT-Calculated Properties for Substituted Pyridines

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Influences reactivity, particularly in substitution reactions. |

| C-O-C Bond Angle (propoxy) | ~118° | Defines the geometry of the ether linkage. |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~4.5-5.5 eV | Relates to chemical reactivity and electronic transition energy. iucr.org |

Note: Values are illustrative and based on typical DFT results for similar halo- and alkoxy-substituted aromatic compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. Quantum calculations can model this process by:

Identifying the Reaction Pathway: The calculations would map the energetic route from reactants to products, likely proceeding through a high-energy intermediate known as a Meisenheimer complex.

Locating the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. Its structure provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. A lower activation energy implies a faster reaction.

By comparing the activation energies for substitution at different positions or with different nucleophiles, these calculations can predict reaction outcomes and selectivity. nih.gov Such studies have been successfully applied to understand the oxidation mechanisms of pyridine and the side-chain reactivity of its derivatives. nih.govpearson.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. nih.govderpharmachemica.com This approach is valuable for predicting the properties of new or untested compounds based on a dataset of related molecules.

A QSPR study for this compound and its derivatives would involve the following steps:

Dataset Creation: A series of molecules with systematic variations (e.g., different alkoxy chains, different halogens) would be defined.

Property Determination: A specific physical or chemical property, such as boiling point, solubility, or lipophilicity (logP), would be experimentally measured or obtained from reliable sources for the dataset.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the property of interest. chemrevlett.com

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

These models can then be used to predict the properties of this compound or other new derivatives without the need for experimental measurement. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about their movements and interactions. nih.gov An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the system. chemrevlett.com

For this compound, MD simulations can be applied to:

Explore Conformational Landscapes: The propoxy side chain is flexible and can adopt various conformations. MD simulations can explore the potential energy surface related to the rotation around the C-O and C-C bonds of this chain, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Analyze Intermolecular Interactions: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can reveal the nature and dynamics of intermolecular interactions. This includes analyzing hydrogen bonding between the pyridine nitrogen or propoxy oxygen and solvent molecules, as well as π-π stacking interactions between pyridine rings. nih.gov These simulations provide insight into solvation, which affects solubility and reactivity. The simulations can generate radial distribution functions (RDFs) to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule.

Limited Publicly Available Data on this compound Constrains Detailed Application Analysis

Comprehensive research into the specific applications of the chemical compound this compound reveals a significant scarcity of detailed, publicly available scientific literature and patent information. While the pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials, specific data focusing solely on the 3-propoxy substituted variant is not sufficiently available to construct a thorough analysis of its role in advanced organic synthesis and materials chemistry as requested.

The functionalized pyridine ring, characterized by a chlorine atom at the 4-position and a propoxy group at the 3-position, suggests potential utility as a versatile synthetic intermediate. The chlorine atom at the 4-position is a reactive site, amenable to nucleophilic substitution, which is a key transformation in the synthesis of more complex molecules. This reactivity is a common feature exploited in many chlorinated pyridine derivatives for building pharmaceutical and agrochemical scaffolds. nbinno.comagropages.com For instance, related compounds like 4-chloro-3-fluoropyridine (B1587321) and 4-chloro-3-nitropyridine (B21940) are recognized as valuable intermediates for introducing specific functional groups into target molecules. nbinno.cominnospk.com

However, without specific studies on this compound, any discussion on its role as a precursor for complex heterocyclic systems, a building block for advanced pharmaceutical intermediates, or its use in agrochemicals remains speculative. Scientific literature extensively covers the synthesis and application of other substituted chloropyridines, but does not extend to the specific propoxy derivative in detail. innospk.comnih.govchemicalbook.com

Similarly, information regarding the integration of this compound into polymer and supramolecular architectures is not readily found. The design of pyridine-containing monomers for polymerization and their use in self-assembly processes are active areas of research. tue.nlmdpi.com The pyridine moiety can impart unique properties to polymers, including thermal stability and the ability to coordinate with metals. Furthermore, non-covalent interactions involving the pyridine nitrogen are often utilized in supramolecular chemistry to direct self-assembly and achieve molecular recognition. rsc.orgwikipedia.org Despite these general principles, there are no specific examples or research findings in the available literature that describe the synthesis of monomers from this compound or its application in molecular recognition studies.

Applications in Advanced Organic Synthesis and Materials Chemistry

Catalytic Applications and Ligand Design

The unique electronic and steric profile of 4-Chloro-3-propoxypyridine positions it as a compound of interest for applications in catalysis, both as a ligand for transition metals and as a potential organocatalyst. The pyridine (B92270) nucleus is a cornerstone in coordination chemistry and catalysis, and its properties can be finely tuned through substitution. researchgate.net The presence of an electron-withdrawing chloro group at the 4-position and an electron-donating propoxy group at the 3-position creates a distinct electronic environment that can influence the reactivity and selectivity of catalytic systems.

Development of Pyridine-Based Ligands for Transition Metal Catalysis

Pyridine and its derivatives are fundamental N-donor ligands in transition metal catalysis, valued for their ability to form stable complexes with a wide range of metals. unimi.it The electronic properties of the pyridine ring directly impact the stability and reactivity of the resulting metal complex. The functionalization of pyridine ligands with either electron-withdrawing or electron-donating groups can lead to significant changes in the physicochemical properties of the coordination compounds. acs.orgnih.gov This principle is central to the rational design of catalysts for specific organic transformations, such as Suzuki-Miyaura and Heck cross-coupling reactions. acs.org

In the case of this compound, the substituents play competing roles. The chloro group at the 4-position is electron-withdrawing, which tends to decrease the electron density on the pyridine nitrogen. This reduction in basicity can, in turn, influence the metal-ligand bond strength and the electronic character of the metal center. Conversely, the propoxy group at the 3-position is electron-donating, increasing electron density on the ring. The net electronic effect of the ligand is a balance of these opposing influences, which allows for nuanced tuning of the catalyst's properties. Research on palladium(II) complexes has demonstrated a correlation between catalytic efficiency and ligand basicity. nih.gov For instance, in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, an increase in reaction yield was observed when Pd(II) complexes with more basic pyridine ligands were used. nih.gov The specific substitution pattern of this compound could therefore be exploited to optimize catalytic activity and selectivity in various transition metal-catalyzed reactions, including C-C, C-N, and C-O bond formations. nih.gov

| Substituent (at 4-position) | Hammett Parameter (σp) | Effect on Pyridine Nitrogen |

|---|---|---|

| -H (Pyridine) | 0.00 | Baseline |

| -Cl (Chloro) | +0.23 | Electron-withdrawing |

| -OCH3 (Methoxy, similar to Propoxy) | -0.27 | Electron-donating |

| -NO2 (Nitro) | +0.78 | Strongly Electron-withdrawing |

| -N(CH3)2 (Dimethylamino) | -0.83 | Strongly Electron-donating |

Exploration of Organocatalytic Roles for Pyridine Derivatives

Beyond their role as ligands, pyridine scaffolds have been increasingly explored as organocatalysts capable of facilitating a variety of chemical transformations. researchgate.netdntb.gov.ua Their catalytic activity often stems from the nucleophilicity of the pyridine nitrogen atom. This is famously exemplified by 4-(Dimethylamino)pyridine (DMAP), which is a highly effective catalyst for acylation reactions. The electron-donating dimethylamino group significantly enhances the nucleophilicity of the ring nitrogen, making it a much stronger catalyst than pyridine itself.

| Compound | pKa | Relative Basicity |

|---|---|---|

| 4-Nitropyridine (B72724) | 1.61 | Very Weak |

| 4-Chloropyridine (B1293800) | 3.83 | Weak |

| Pyridine | 5.25 | Baseline |

| 4-Methoxypyridine | 6.62 | Moderate |

| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | Strong |

Future Research Directions and Emerging Paradigms in 4 Chloro 3 Propoxypyridine Chemistry

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes is a major driver for innovation in the synthesis of pyridine (B92270) derivatives like 4-Chloro-3-propoxypyridine. nih.govijarsct.co.in Future research will prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. This includes the use of renewable starting materials, the reduction of hazardous waste, and the utilization of energy-efficient reaction conditions.

Key strategies for achieving greener syntheses of this compound and related compounds include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyridine derivatives. nih.govorganic-chemistry.orgnih.gov Applying microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process compared to conventional heating methods. organic-chemistry.org

Solvent-Free Reactions: The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. ijarsct.co.in Research into solid-state reactions or reactions using benign solvents like water or ionic liquids will be crucial. ijarsct.co.in

Catalysis: The development of highly efficient and recyclable catalysts can minimize waste and improve atom economy. bhu.ac.in This includes the exploration of biocatalysts and earth-abundant metal catalysts as alternatives to traditional, more hazardous reagents.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing substituted pyridines. acs.orgrasayanjournal.co.in Designing an MCR for this compound could streamline its production significantly.

| Parameter | Conventional Synthesis | Green Synthetic Approach |

|---|---|---|

| Energy Source | Conductive Heating | Microwave Irradiation organic-chemistry.org |

| Solvents | Toxic Organic Solvents ijarsct.co.in | Solvent-free or Benign Solvents ijarsct.co.in |

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Waste Generation | High | Low (with catalysis and MCRs) bhu.ac.inrasayanjournal.co.in |

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

Investigating the reactivity of this compound under non-conventional conditions can unveil novel transformation pathways and lead to the discovery of new derivatives with unique properties. These techniques can overcome the limitations of traditional thermal methods and provide access to previously inaccessible chemical space.

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, can induce unique reactivity through acoustic cavitation. tandfonline.comorganic-chemistry.org This can lead to faster reactions and higher yields in the synthesis and modification of pyridine rings. nih.gov The application of ultrasound to reactions involving this compound could facilitate transformations that are difficult to achieve under silent conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. organic-chemistry.org The N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, showcasing a safer and more efficient alternative to batch processing. organic-chemistry.orgresearchgate.net This approach could be adapted for various transformations of this compound.

Photochemistry: Light-induced reactions can enable unique chemical transformations that are not possible with thermal methods. Exploring the photochemical reactivity of this compound could lead to the development of novel synthetic methodologies.

Application of Advanced Characterization Techniques (e.g., in situ reaction monitoring)

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. Advanced characterization techniques, particularly those that allow for real-time monitoring of reactions, will play a pivotal role in the future study of this compound.